molecular formula C12H10Cl2N2O2S B2721384 2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester CAS No. 1531050-09-5

2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester

Cat. No.: B2721384
CAS No.: 1531050-09-5
M. Wt: 317.18
InChI Key: GJPFKBHJOCLPBR-UHFFFAOYSA-N
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Description

2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichloroaniline group attached to the thiazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2,5-dichloroanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-6-19-12(16-10)15-9-5-7(13)3-4-8(9)14/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPFKBHJOCLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester typically involves the reaction of 2,5-dichloroaniline with thiazole-4-carboxylic acid ethyl ester under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole ring, followed by nucleophilic substitution with 2,5-dichloroaniline. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichloroanilino)thiazole-4-carboxylic acid ethyl ester is unique due to the presence of both the dichloroaniline and thiazole moieties, which confer distinct chemical and biological properties.

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